molecular formula C9H9FO3S B6588424 3-oxo-3-phenylpropane-1-sulfonyl fluoride CAS No. 2300153-44-8

3-oxo-3-phenylpropane-1-sulfonyl fluoride

Cat. No. B6588424
CAS RN: 2300153-44-8
M. Wt: 216.2
InChI Key:
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Description

3-oxo-3-phenylpropane-1-sulfonyl fluoride (OPSF) is a versatile reagent used in organic synthesis and biochemistry. It is a sulfonyl fluoride that has a wide range of applications in the synthesis and biochemistry of organic compounds. OPSF is a colorless, odorless, non-volatile, and non-flammable liquid. It is soluble in most organic solvents and has a relatively low vapor pressure, making it a useful reagent in laboratory settings.

Mechanism of Action

3-oxo-3-phenylpropane-1-sulfonyl fluoride is an electrophilic reagent, meaning that it can react with nucleophilic compounds such as amines, alcohols, and carboxylic acids. The reaction of this compound with nucleophilic compounds is thought to involve the formation of a sulfonyl fluoride anion, which is then attacked by the nucleophile. This reaction is thought to involve a nucleophilic attack on the sulfur atom of the this compound molecule, followed by the formation of a covalent bond between the sulfur atom and the nucleophile.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, to study the interactions between proteins and small molecules, and to study enzyme kinetics. This compound has also been used in the study of the biophysical properties of proteins, in the study of the structure and function of macromolecules, and in the study of the interactions between proteins and small molecules.

Advantages and Limitations for Lab Experiments

3-oxo-3-phenylpropane-1-sulfonyl fluoride is a versatile reagent that has a number of advantages in laboratory settings. It is non-volatile, non-flammable, and relatively non-toxic, making it a safe reagent to use in the laboratory. Additionally, this compound is soluble in most organic solvents, making it easy to work with. However, this compound is relatively expensive and may be difficult to obtain in large quantities.

Future Directions

The use of 3-oxo-3-phenylpropane-1-sulfonyl fluoride in scientific research is likely to continue to increase in the future. It has been used in a variety of biochemical and physiological studies, and its versatility makes it a useful reagent in the study of proteins, enzymes, and other macromolecules. Additionally, this compound can be used in the synthesis of a variety of organic compounds, making it a useful reagent in organic synthesis. In the future, this compound may be used in the development of new drugs and therapies, as well as in the development of new materials.

Synthesis Methods

3-oxo-3-phenylpropane-1-sulfonyl fluoride can be synthesized by reacting phenylsulfonyl chloride with potassium fluoride in aqueous acetic acid. The reaction is carried out at room temperature and yields a solution of this compound in acetic acid. The reaction can be carried out in aqueous acetic acid or in an organic solvent such as dichloromethane or toluene.

Scientific Research Applications

3-oxo-3-phenylpropane-1-sulfonyl fluoride is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, in the study of biochemical pathways, and in the study of enzyme kinetics. This compound has also been used in the study of the biophysical properties of proteins, in the study of the structure and function of macromolecules, and in the study of the interactions between proteins and small molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-3-phenylpropane-1-sulfonyl fluoride involves the reaction of 3-oxo-3-phenylpropanesulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "3-oxo-3-phenylpropanesulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "Add 3-oxo-3-phenylpropanesulfonyl chloride to a reaction vessel", "Pass hydrogen fluoride gas through the reaction vessel", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum" ] }

CAS RN

2300153-44-8

Molecular Formula

C9H9FO3S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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